N.Nc1ncnc2n(cnc12)C3OC(COP(O)(=O)OP(O)(=O)OP(O)(=O)OCC4OC(C(O)C4O)n5cnc6c(N)ncnc56)C(O)C3O
. P1,P3-Di(adenosine-5') triphosphate ammonium salt is classified under:
The synthesis of P1,P3-Di(adenosine-5') triphosphate ammonium salt typically involves the phosphorylation of adenosine derivatives. Key steps include:
In industrial settings, automated reactors are employed for large-scale synthesis, optimizing conditions for yield and purity. The process may involve multiple purification stages to remove impurities effectively.
The molecular structure of P1,P3-Di(adenosine-5') triphosphate ammonium salt features:
C1=NC(=C2C(=N1)N(C(=O)N2)C(C(CO)O)O)N(C(=O)N(C2=NC(=C(N=C(N2)N(C(=O)N(C2=C(N=C(N2)N(C(=O)N(C2=C(N=C(N2)N(C(=O)N(C2=C(N=C(N2)N(C(=O)N(C2=C(N=C(N2)N(C(=O)N(C2=C(N=C(N2)N(C(=O)N(C2=C(N=C(N2)N(C(=O)N(C2=C(N=C(N2)N(C(=O)N)
This representation highlights the complexity and connectivity of the molecule's components.
P1,P3-Di(adenosine-5') triphosphate ammonium salt can participate in several types of chemical reactions:
P1,P3-Di(adenosine-5') triphosphate ammonium salt operates primarily through interactions with purinergic receptors within cells. Its mechanism includes:
These actions underscore its importance in cellular communication and metabolic regulation.
The physical and chemical properties of P1,P3-Di(adenosine-5') triphosphate ammonium salt include:
P1,P3-Di(adenosine-5') triphosphate ammonium salt has diverse applications across various fields:
P1,P3-Di(adenosine-5′) triphosphate ammonium salt has the molecular formula C₂₀H₃₀N₁₁O₁₆P₃, representing its core structure as a dinucleotide. The compound comprises two adenosine moieties bridged via a triphosphate group (P³O₁₀), with the ammonium ion (NH₄⁺) acting as a counterion to stabilize the polyanionic backbone [9]. Each adenosine unit contains the purine base adenine linked to ribose sugar, while the triphosphate chain connects the 5′-hydroxyl groups of both ribose units. The ammonium salt form enhances solubility and crystallinity, critical for experimental handling [1] [5].
Table 1: Atomic Composition Breakdown
Component | Atoms | Role |
---|---|---|
Adenosine Units (×2) | C₁₀H₁₁N₅O₃ (each) | Purine base + ribose sugar |
Triphosphate Bridge | P₃O₁₀ | Connects 5′-OH groups of both adenosines |
Ammonium Ion | H₄N | Neutralizes phosphate group charges |
The stereochemistry of the P1,P3-phosphate linkage is defined by the asymmetric triphosphate bridge, where the central phosphorus (Pβ) connects to two terminal phosphates (Pα and Pγ). Each terminal phosphate esterifies a ribose 5′-carbon, creating a linear P1,P3-bonding pattern distinct from P1,P4-linked dinucleotides. This configuration restricts rotation around P-O bonds, resulting in chirality at phosphorus centers [3] [9]. The ammonium ions form electrostatic interactions with anionic oxygen atoms, further stabilizing the stereochemistry. X-ray crystallography confirms a gauche conformation around Pα-O-Pβ bonds, influencing biological recognition [9].
The compound exhibits high solubility in aqueous solutions (>50 mg/mL) due to its ionic character, but stability is pH-dependent. Hydrolysis accelerates under acidic (pH < 3) or alkaline (pH > 9) conditions, cleaving the triphosphate chain into adenosine diphosphate and adenosine monophosphate. At physiological pH (6.8–7.4), the half-life exceeds 24 hours at 25°C [3] [5]. Thermal stability is compromised above 40°C, with decomposition occurring via:
³¹P Nuclear Magnetic Resonance spectroscopy reveals three distinct phosphorus environments in the triphosphate chain [3]:
Table 2: ³¹P NMR Spectral Assignments
Phosphorus Site | Chemical Shift (δ) | Coupling Pattern | Assignment |
---|---|---|---|
Pα/Pγ | -10.2 to -11.8 ppm | Doublet | Terminal phosphates |
Pβ | -22.1 ppm | Triplet | Central phosphate |
Ultraviolet-Visible spectroscopy shows maximal absorption at 259–260 nm (λmax), characteristic of adenine’s π→π* transitions. The extinction coefficient (ε) is 25 A260 units per milligram, enabling concentration quantification via Beer-Lambert law [2] [5]. Hypochromicity occurs upon self-stacking of adenosine bases in concentrated solutions, reducing ε by 15%. A260/A280 ratios >1.8 confirm minimal protein contamination [1] [9].
This analysis integrates structural, stability, and spectroscopic data to establish identity and purity benchmarks for research applications.
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